2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane
Description
Properties
IUPAC Name |
2-[2-(2,3,4-trifluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-8-2-3-9(12(15)11(8)14)16-7-4-10-17-5-1-6-18-10/h2-3,10H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJPCYOVIGIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,3,4-Trifluorophenol
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Reagents : 2,3,4-Trifluorophenol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) as a base.
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Conditions : Dimethylformamide (DMF) at 80°C for 12 hours yields 1-bromo-2-(2,3,4-trifluorophenoxy)ethane, a critical intermediate.
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Yield : Reported yields range from 68–72%, with purity confirmed via HPLC.
Functional Group Interconversion
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Mesylation : The hydroxyl group of 2-(2,3,4-trifluorophenoxy)ethanol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). This enhances leaving-group ability for subsequent nucleophilic substitution.
Cyclization to Form the 1,3-Dioxane Ring
Combining the phenoxyethyl mesylate with a diol precursor under basic conditions completes the synthesis:
Nucleophilic Substitution and Cyclization
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Reaction Scheme :
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2-(2,3,4-Trifluorophenoxy)ethyl mesylate reacts with 1,3-propanediol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.
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Intramolecular cyclization occurs at 60°C, forming the 1,3-dioxane ring.
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Optimization : Excess diol (1.5 equivalents) and prolonged reaction times (18–24 hours) improve yields to 82–85%.
Alternative Route: Direct Cyclocondensation
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One-Pot Method : A mixture of 2,3,4-trifluorophenol, 1,3-propanediol, and paraformaldehyde in acetic acid undergoes cyclocondensation at 100°C. This method bypasses intermediate isolation but yields lower purity (60–65%).
Purification and Characterization
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Crystallization : Recrystallization from ethanol-water (4:1 v/v) removes unreacted diol and byproducts, achieving >98% purity.
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Spectroscopic Data :
Industrial Scalability and Process Economics
The patent WO2011101864A1 highlights cost-effective adaptations for large-scale production:
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Catalyst Recycling : Aluminium chloride (AlCl₃) used in demethylation steps is recovered via aqueous workup, reducing reagent costs by 40%.
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Solvent Selection : Substituting DMF with methyl tert-butyl ether (MTBE) in alkylation steps lowers environmental impact and improves safety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Mesylation-Cyclization | 85 | 98 | 1,200 |
| Direct Cyclocondensation | 65 | 92 | 950 |
| One-Pot Alkylation | 78 | 95 | 1,100 |
Key Insight : The mesylation-cyclization route balances yield and purity, making it preferable for pharmaceutical applications despite higher costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|---|
| 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane | Not Available | ~262.23 (estimated) | Unknown | 2,3,4-F | 1,3-Dioxane, phenoxyethyl |
| 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane | 1443354-18-4 | 262.23 | 97.0% | 3,4,5-F | 1,3-Dioxane, phenoxyethyl |
| Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | 73790-05-3 | 214.16 | N/A | 3,4-F | Oxoacetate ester |
| 2,3,4-Trichloroanisole (2,3,4-TAC) | 63935-89-7 | 225.46 | N/A | 2,3,4-Cl | Methoxybenzene |
Research Findings and Hypotheses
- Agrochemical Potential: Fluorinated phenoxy compounds like pyraflufen-ethyl () are herbicides, suggesting the target compound could act as a precursor or bioactive agent in crop protection .
- Synthetic Challenges : The discontinued status of the 3,4,5-isomer () implies that fluorinated dioxane derivatives may require complex purification steps or face stability issues.
Notes and Limitations
Data Gaps : Direct studies on the target compound are absent in the evidence; comparisons rely on structural analogs.
Substituent Effects : The 2,3,4- vs. 3,4,5-fluoro configurations may significantly alter bioactivity and solubility, necessitating experimental validation.
Biological Activity
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound notable for its unique structural features, which include a trifluoromethyl group attached to a phenoxyethyl moiety and a 1,3-dioxane ring. This compound is of significant interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Key Functional Groups :
- Dioxane Ring : Provides stability and reactivity.
- Trifluoromethyl Group : Enhances lipophilicity and influences biological activity.
The trifluoromethyl group is particularly important as it can enhance the compound's binding affinity to biological targets, potentially modulating their functions .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following sections detail the various biological activities observed in research studies.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance:
- In Vitro Testing : A study evaluated the antibacterial activity of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 2 | S. epidermidis | 1250 |
| 3 | P. aeruginosa | 625 |
This suggests that compounds similar to this compound may also demonstrate comparable antibacterial properties.
The mechanism of action for this compound involves several key processes:
- Nucleophilic Substitution : The dioxane moiety can undergo nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The trifluorophenyl group can participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
- Hydrolysis : The compound may engage in hydrolysis under acidic or basic conditions .
These mechanisms contribute to the compound's ability to modulate enzyme activity and affect various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to or including the structure of this compound:
- Study on Dioxolanes : A study focusing on new chiral and racemic 1,3-dioxolane derivatives found significant antibacterial and fungicidal activities against various pathogens. The derivatives showed varying degrees of effectiveness based on their structural modifications .
- Comparative Analysis : Another investigation compared the biological activities of different dioxane derivatives. It was noted that those with trifluoromethyl substitutions exhibited enhanced lipophilicity and better interactions with biological targets compared to other dioxanes lacking such substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane?
- Methodology : Utilize Grignard reagent-mediated alkylation of 1,3-dioxane derivatives. For example, react 2-(2-bromoethyl)-1,3-dioxane with 2,3,4-trifluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethyl linkage. Purify via column chromatography using hexane/ethyl acetate gradients, monitored by TLC (Rf ~0.3–0.5) .
- Key Considerations : Optimize reaction temperature (60–80°C) to balance yield and byproduct formation. Confirm intermediate structures using H NMR (e.g., characteristic dioxane ring protons at δ 3.8–4.5 ppm) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- H/C NMR : Identify dioxane ring protons (δ 3.8–4.5 ppm) and trifluorophenoxy aromatic signals (δ 6.5–7.2 ppm). Compare with analogous compounds like 2-(2-chloroethyl)-1,3-dioxane derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .
- IR Spectroscopy : Detect C-O-C stretching (1050–1250 cm) and aryl-F vibrations (1100–1200 cm) .
Q. What safety protocols are essential during handling?
- Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/dermal contact due to potential fluorinated compound toxicity. Neutralize waste with sodium carbonate before disposal, as demonstrated for structurally similar dioxane derivatives .
Advanced Research Questions
Q. How can dynamic ring puckering in 1,3-dioxane derivatives lead to NMR data discrepancies, and how are these resolved?
- Methodology :
- Variable-Temperature NMR : Conduct experiments at 25°C to 80°C to observe coalescence of split proton signals (e.g., axial/equatorial dioxane protons) .
- X-ray Crystallography : Resolve conformational ambiguity by determining solid-state structures, as shown for ethyl 3-(2,4-difluorophenoxy)acrylate derivatives .
- Data Analysis : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G** level) to validate assignments .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model transition states using B3LYP/6-31G** to assess activation energies for reactions at the phenoxyethyl group .
- Molecular Dynamics : Simulate solvation effects (e.g., in dioxane/water mixtures) to predict regioselectivity .
Q. How does the fluorination pattern influence biological activity compared to non-fluorinated analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., mono-/di-fluorinated phenoxy derivatives) and test in enzyme inhibition assays. For example, compare IC₅₀ values against acetylcholinesterase or cytochrome P450 isoforms .
- Molecular Docking : Map fluorinated substituent interactions with hydrophobic enzyme pockets, as demonstrated for spirodioxane anticonvulsant agents .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Methodology :
- Chiral Auxiliaries : Use (S)- or (R)-configured intermediates (e.g., triphenylmethyl-protected amino alcohols) to direct stereochemistry, as shown in peptide-dioxane hybrid syntheses .
- Catalytic Asymmetric Alkylation : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective phenoxyethyl group formation .
Q. How are conflicting solubility data resolved for polar vs. nonpolar solvents?
- Methodology :
- Phase Solubility Analysis : Measure logP values using shake-flask methods (octanol/water) and compare with computational predictions (e.g., XLogP3).
- Co-solvency Studies : Test solubility in DMSO/water mixtures (10–90% v/v) to identify optimal conditions for biological assays .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
